Cas no 4134-56-9 (S-Butyl-D-cysteine)

S-Butyl-D-cysteine 化学的及び物理的性質

名前と識別子

-

- S-Butyl-D-cysteine

- (R)-2-Amino-3-(S-butylthio)propanoic acid

- D-S-BUTYLCYSTEINE

- S-n-Butyl-L-cysteine

- (R)-S-butylcysteine

- AG-F-47183

- Alanine,3-(butylthio)-, L- (8CI)

- CTK1D7939

- L-2-Amino-3-butylmercapto-propionsaeure

- l-Cysteine, S-butyl-

- S-(n-Butyl)-L-cysteine

- S-butyl cysteine

- S-Butyl-L-cystein

- S-Butyl-L-cysteine

- SCHEMBL1157599

- H-Cys(butyl)-OH

- (S)-Butyl-L-Cys

- Butylcysteine #

- (R)-2-amino-3-(butylthio)propanoic acid

- (2R)-2-amino-3-butylsulfanylpropanoic acid

- QY5BX63TZ2

- DTXSID30194300

- ALANINE, 3-(BUTYLTHIO)-, L-

- UNII-QY5BX63TZ2

- (2R)-2-Amino-3-butylsulfanyl-propanoic acid

- 4134-56-9

- S-Butylcysteine

- FFGXHYXBEDRCNM-LURJTMIESA-N

- AKOS017343284

- (2R)-2-amino-3-(butylsulfanyl)propanoic acid

- EN300-7028645

-

- MDL: MFCD00045867

- インチ: 1S/C7H15NO2S/c1-2-3-4-11-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1

- InChIKey: FFGXHYXBEDRCNM-LURJTMIESA-N

- ほほえんだ: C([C@H](CSCCCC)N)(=O)O

計算された属性

- せいみつぶんしりょう: 177.08245

- どういたいしつりょう: 177.082349

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 50.3

じっけんとくせい

- 密度みつど: 1.092

- ふってん: 267.6 °C at 760 mmHg

- フラッシュポイント: 115.6 °C

- 屈折率: 1.496

- PSA: 63.32

- LogP: 1.63190

S-Butyl-D-cysteine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7028645-0.1g |

(2R)-2-amino-3-(butylsulfanyl)propanoic acid |

4134-56-9 | 0.1g |

$364.0 | 2023-05-30 | ||

| Enamine | EN300-7028645-10.0g |

(2R)-2-amino-3-(butylsulfanyl)propanoic acid |

4134-56-9 | 10g |

$1778.0 | 2023-05-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945889-1g |

s-Butyl-l-cysteine |

4134-56-9 | 97% | 1g |

¥6264.00 | 2024-05-14 | |

| Enamine | EN300-7028645-0.05g |

(2R)-2-amino-3-(butylsulfanyl)propanoic acid |

4134-56-9 | 0.05g |

$348.0 | 2023-05-30 | ||

| Enamine | EN300-7028645-2.5g |

(2R)-2-amino-3-(butylsulfanyl)propanoic acid |

4134-56-9 | 2.5g |

$810.0 | 2023-05-30 | ||

| Enamine | EN300-7028645-1.0g |

(2R)-2-amino-3-(butylsulfanyl)propanoic acid |

4134-56-9 | 1g |

$414.0 | 2023-05-30 | ||

| Enamine | EN300-7028645-0.25g |

(2R)-2-amino-3-(butylsulfanyl)propanoic acid |

4134-56-9 | 0.25g |

$381.0 | 2023-05-30 | ||

| Enamine | EN300-7028645-0.5g |

(2R)-2-amino-3-(butylsulfanyl)propanoic acid |

4134-56-9 | 0.5g |

$397.0 | 2023-05-30 | ||

| Enamine | EN300-7028645-5.0g |

(2R)-2-amino-3-(butylsulfanyl)propanoic acid |

4134-56-9 | 5g |

$1199.0 | 2023-05-30 |

S-Butyl-D-cysteine 関連文献

-

1. 277. Syntheses of poly-S-alkyl-L-cysteinesMax Frankel,David Gertner,H. Jacobson,A. Zilkha J. Chem. Soc. 1960 1390

S-Butyl-D-cysteineに関する追加情報

S-Butyl-D-cysteine: A Comprehensive Overview of CAS No. 4134-56-9

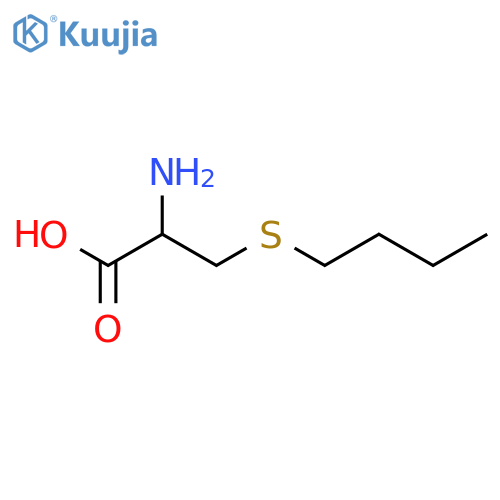

S-Butyl-D-cysteine (CAS No. 4134-56-9) is a unique compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a derivative of D-cysteine, an amino acid with a thiol group, which plays a crucial role in various biological processes. The addition of a butyl group to the thiol moiety imparts distinct chemical and biological properties, making S-Butyl-D-cysteine an intriguing subject for scientific investigation.

The chemical structure of S-Butyl-D-cysteine consists of a central carbon atom bonded to an amino group, a carboxylic acid group, and a thiol group substituted with a butyl chain. This structural configuration confers the compound with unique reactivity and solubility characteristics. The presence of the butyl group enhances the lipophilicity of the molecule, which can influence its cellular uptake and distribution. These properties are particularly relevant in the context of drug design and delivery systems.

Recent studies have explored the potential applications of S-Butyl-D-cysteine in various therapeutic areas. One notable area of research is its role as a precursor in the synthesis of more complex molecules with therapeutic potential. For instance, S-Butyl-D-cysteine can be used as a building block in the development of novel antioxidants and anti-inflammatory agents. These compounds are essential in combating oxidative stress and inflammation, which are underlying factors in numerous diseases such as cardiovascular disorders, neurodegenerative diseases, and cancer.

In addition to its use as a synthetic intermediate, S-Butyl-D-cysteine has been investigated for its direct biological activities. Research has shown that it possesses antioxidant properties, which can help protect cells from damage caused by reactive oxygen species (ROS). The ability to scavenge ROS is particularly important in maintaining cellular homeostasis and preventing oxidative damage to DNA, proteins, and lipids. This makes S-Butyl-D-cysteine a promising candidate for developing new therapeutic strategies to combat oxidative stress-related conditions.

Another area of interest is the potential of S-Butyl-D-cysteine as a protective agent against heavy metal toxicity. Heavy metals such as lead, mercury, and cadmium are known to cause significant health problems by disrupting cellular functions and inducing oxidative stress. Studies have demonstrated that S-Butyl-D-cysteine can effectively chelate these metals, thereby reducing their toxicity and promoting their excretion from the body. This property could be harnessed to develop new treatments for heavy metal poisoning.

The pharmacokinetic properties of S-Butyl-D-cysteine have also been studied to understand its behavior in biological systems. Research has shown that it exhibits good bioavailability and stability under physiological conditions. These characteristics are crucial for ensuring that the compound reaches its intended target site within the body and remains active for an extended period. The favorable pharmacokinetic profile of S-Butyl-D-cysteine makes it an attractive candidate for further preclinical and clinical evaluation.

In conclusion, S-Butyl-D-cysteine (CAS No. 4134-56-9) is a versatile compound with a wide range of potential applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for developing new therapeutic agents and understanding fundamental biological processes. Ongoing research continues to uncover new insights into the properties and applications of this compound, highlighting its significance in advancing scientific knowledge and improving human health.

4134-56-9 (S-Butyl-D-cysteine) 関連製品

- 1187-84-4(S-Methyl-L-cysteine)

- 1115-93-1(L-Cysteine, S-propyl-)

- 13189-98-5(Fudosteine)

- 6367-98-2(S-(2-Hydroxyethyl)-L-cysteine)

- 4033-46-9((2R)-2-Amino-3-(2-carboxyethyl)sulfanylpropanoic Acid)

- 66255-16-1(D-Cysteine,S-methyl-)

- 2629-59-6((2R)-2-amino-3-(ethylsulfanyl)propanoic acid)

- 85955-36-8(S-2-Hydroxyethyl-D-cysteine)

- 3183-08-2(DL-Lanthionine)

- 2936-69-8(L-Cysteine,S-(2-aminoethyl)-)